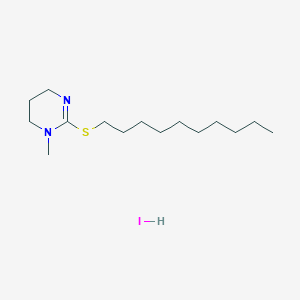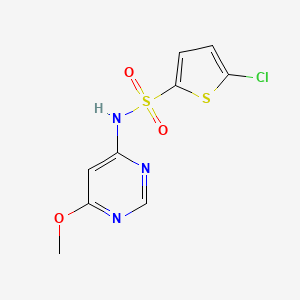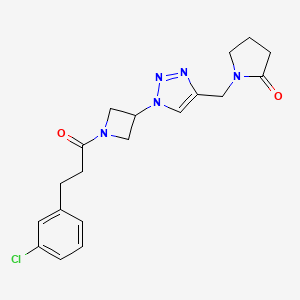
1-((1-(1-(3-(3-chlorophenyl)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of azetidin-3-ylmethanol . It is not intended for human or veterinary use and is available for research use only. The molecular formula of this compound is C19H22ClN5O2 and it has a molecular weight of 387.87.
Molecular Structure Analysis
The molecular structure of this compound includes a 3-chlorophenyl group, a propanoyl group, an azetidin-3-yl group, a 1H-1,2,3-triazol-4-yl group, and a pyrrolidin-2-one group.Applications De Recherche Scientifique
Pharma Market Reflection
- Azetidine, Pyrrolidine, and Piperidine Derivatives : This compound, as part of a broader class of azetidine, pyrrolidine, and piperidine derivatives, shows promise as an alpha-subtype selective 5-HT-1D receptor agonist, potentially useful for migraine treatment with fewer side effects (Habernickel, 2001).
Antimicrobial Applications
- Antimicrobial Activity of Azetidin-2-one Derivatives : A study on azetidin-2-one derivatives, closely related to the compound , demonstrated significant antibacterial and antifungal activities, indicating potential use in treating infections (Shah et al., 2014).
- Microwave Assisted Synthesis of Heterocyclic Compounds : Research shows that azetidinones, a related class, exhibit substantial antibacterial activity against various bacterial strains, indicating the compound's potential in developing new antibiotics (Mistry & Desai, 2006).
Antioxidant and Anticancer Properties
- Antioxidant Properties of Triazole Derivatives : Related triazole derivatives have shown antioxidant and antiradical activities, suggesting possible applications in combating oxidative stress-related diseases (Bekircan et al., 2008).
- Anticancer and Antimicrobial Activity of Oxazole Derivatives : Studies have revealed that certain oxazole derivatives, structurally similar to the compound , possess notable anticancer and antimicrobial activities, highlighting potential in cancer therapy (Katariya et al., 2021).
Plant Growth Stimulation
- Plant Growth Stimulation Effects : Pyrrolidin derivatives, similar to the compound , have been found to have pronounced plant growth stimulating effects, opening up avenues in agriculture (Pivazyan et al., 2019).
Synthesis and Characterization
- Synthesis and Characterization Studies : Research into the synthesis and characterization of similar compounds provides insights into potential methods for producing and analyzing the compound , crucial for further exploration of its applications (Desai & Dodiya, 2014).
Mécanisme D'action
This compound is a modulator of the CCR6 receptor . The CCR6 receptor is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .
Propriétés
IUPAC Name |
1-[[1-[1-[3-(3-chlorophenyl)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c20-15-4-1-3-14(9-15)6-7-19(27)24-12-17(13-24)25-11-16(21-22-25)10-23-8-2-5-18(23)26/h1,3-4,9,11,17H,2,5-8,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJFBDANMXNIEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)CCC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
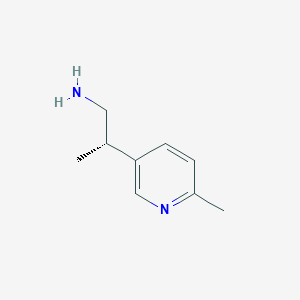
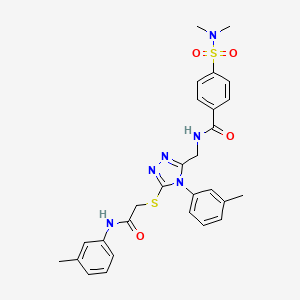
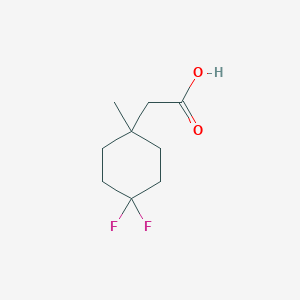
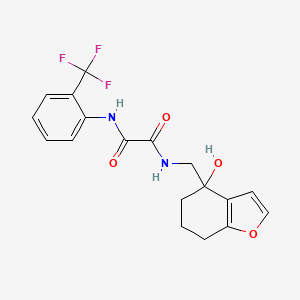
![3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2370017.png)
![(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2370018.png)
![2-((4-bromobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370019.png)
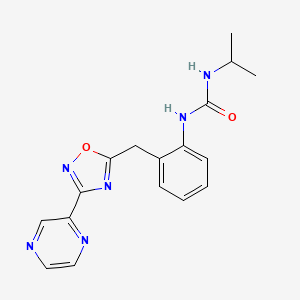
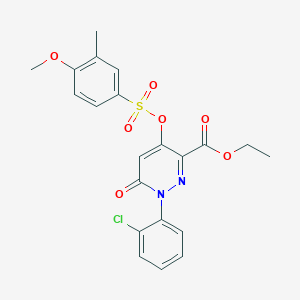

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2370028.png)
![Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate](/img/structure/B2370029.png)
